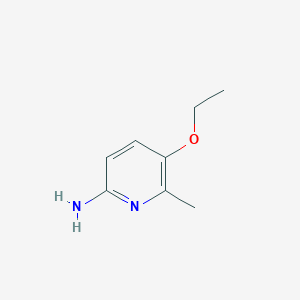

5-Ethoxy-6-methylpyridin-2-amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-ethoxy-6-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-3-11-7-4-5-8(9)10-6(7)2/h4-5H,3H2,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATUATIMONERQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=C(C=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512121 | |

| Record name | 5-Ethoxy-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73101-79-8 | |

| Record name | 5-Ethoxy-6-methyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73101-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethoxy-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethoxy-6-methylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Ethoxy 6 Methylpyridin 2 Amine

Direct Synthesis Approaches to Aminopyridine Derivatives

The introduction of an amino group onto a pyridine (B92270) ring is a fundamental transformation in organic synthesis, with several established and emerging methods.

Copper-Catalyzed Amination Reactions for Pyridine Ring Systems

Copper-catalyzed amination has emerged as an efficient method for the synthesis of aminopyridine derivatives. rsc.orgresearchgate.net These reactions often utilize readily available starting materials and proceed under relatively mild conditions. A general approach involves the coupling of a bromopyridine derivative with an ammonia (B1221849) source in the presence of a copper(I) catalyst, such as copper(I) oxide (Cu₂O), and a ligand like N,N'-dimethylethylenediamine (DMEDA). rsc.org The reaction is typically carried out in a solvent such as ethylene (B1197577) glycol. rsc.orgresearchgate.net This methodology has been successfully applied to a variety of bromopyridine derivatives, including those with electron-donating or electron-withdrawing groups. researchgate.net

A typical procedure involves charging a reaction vessel with the bromopyridine, a copper(I) salt, a ligand, a base (e.g., potassium carbonate), and aqueous ammonia in a suitable solvent. rsc.org The mixture is then heated to facilitate the cross-coupling reaction. For instance, the amination of 2-bromopyridine (B144113) derivatives has been achieved with high yields using a Cu₂O/DMEDA catalytic system in ethylene glycol at 60°C. rsc.org

Table 1: Examples of Copper-Catalyzed Amination of Bromopyridines

| Starting Material | Product | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Bromopyridine | 2-Aminopyridine (B139424) | Cu₂O / DMEDA | Ethylene Glycol | 60 | 92 | rsc.org |

| 2-Bromo-6-methylpyridine | 2-Amino-6-methylpyridine (B158447) | Cu₂O / DMEDA | Ethylene Glycol | 60 | Not specified | rsc.org |

| 3-Bromopyridine | 3-Aminopyridine | Not specified | Not specified | Not specified | High | researchgate.net |

| 2,6-Dibromopyridine | 2,6-Diaminopyridine | Not specified | Not specified | Not specified | Good | researchgate.net |

Palladium-Catalyzed C-H Functionalization Routes

Palladium-catalyzed C-H functionalization represents a powerful and increasingly popular strategy for the synthesis of complex molecules, including substituted pyridines. rsc.orgrsc.org This approach allows for the direct conversion of a C-H bond into a C-N bond, avoiding the need for pre-functionalized starting materials like halopyridines. While ortho-C-H functionalization is well-established, recent advancements have enabled the more challenging meta- and para-C-H functionalization. rsc.orgrsc.org

These reactions often employ a directing group to guide the palladium catalyst to a specific C-H bond. For the synthesis of aminopyridines, this could involve the use of a removable directing group that facilitates amination at a desired position. For instance, strategies have been developed for the C5-arylation and olefination of N-(alkyl)pyrimidin-2-amine cores using palladium catalysis. nih.gov Although not a direct amination, this highlights the potential of palladium catalysis for functionalizing the pyridine ring system at various positions.

Other Amination Protocols for Substituted Pyridines

Beyond metal-catalyzed methods, other protocols for the amination of pyridines exist. The Chichibabin reaction, a classic method, involves the direct amination of pyridines using sodium amide. youtube.com This reaction typically occurs at the 2-position. youtube.com However, it often requires high temperatures and can be limited by the substrate scope. youtube.com

More recent developments include a phosphorus-mediated strategy that allows for the selective amination of pyridines at the 4-position. nih.gov This method involves the formation of a phosphonium (B103445) salt from the pyridine, followed by reaction with sodium azide (B81097) to yield an iminophosphorane, which can then be converted to the amine. nih.gov This approach offers a distinct regioselectivity compared to other amination methods. nih.gov

Furthermore, base-promoted amination of polyhalogenated pyridines using water as a solvent provides an environmentally benign alternative. acs.org This method has been shown to be effective for the site-selective amination of various halogenated pyridines, yielding 2-aminopyridine derivatives. acs.org

Synthesis of the 6-Methylpyridin-2-amine Moiety as a Precursor

The synthesis of the target molecule can also be approached by first constructing the 2-amino-6-methylpyridine core, which is then further functionalized.

Preparation of 2-Amino-6-methylpyridine Derivatives

2-Amino-6-methylpyridine is a key intermediate that can be prepared through various synthetic routes. prepchem.comchemicalbook.com One common method involves the reaction of α-picoline (2-methylpyridine) with ammonia in the presence of a catalyst. google.com Another approach is the Chichibabin reaction, where α-picoline is treated with sodium amide. google.com However, this method requires strict anhydrous conditions. google.com

A laboratory-scale synthesis of 2-amino-6-methylpyridine involves the treatment of 2-amino-6-methylpyridine with sodium thiocyanate (B1210189) and bromine in glacial acetic acid to form an intermediate, which is then hydrolyzed. prepchem.com Additionally, 2-amino-6-methylpyridine can be synthesized from 1,3-diaminobenzene and ammonia over a zeolite catalyst at high temperature and pressure. google.com

Functional Group Interconversions on Pyridine Rings

Once the 2-amino-6-methylpyridine core is obtained, the ethoxy group can be introduced at the 5-position through functional group interconversion. A common strategy for introducing substituents onto a pyridine ring is through diazotization of an amino group, followed by nucleophilic substitution. For example, an amino group at the 5-position could be converted to a hydroxyl group, which can then be etherified to introduce the ethoxy group.

Alternatively, a halogen, such as bromine, could be introduced at the 5-position of the 2-amino-6-methylpyridine ring. This can be followed by a nucleophilic substitution reaction with sodium ethoxide to yield the final product, 5-ethoxy-6-methylpyridin-2-amine.

Introduction of the Ethoxy Group into Pyridine Systems

The placement of an ethoxy group onto a pyridine ring is a critical transformation that can be achieved through several etherification strategies. The choice of method often depends on the available starting materials and the desired regioselectivity.

The most prevalent and versatile method for forming ethers, including those on heterocyclic systems, is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution of a halide or other suitable leaving group by an alkoxide ion. wikipedia.org In the context of pyridine chemistry, this typically involves the reaction of a hydroxypyridine (pyridinone/pyridinol tautomer) with an ethylating agent or the reaction of a halopyridine with sodium ethoxide.

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org The first step is the deprotonation of an alcohol (in this case, a hydroxypyridine) by a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the alkoxide. youtube.com This alkoxide then performs a backside attack on an electrophilic carbon, such as that in an ethyl halide (e.g., ethyl iodide or ethyl bromide), displacing the halide leaving group in a concerted step to form the ether. masterorganicchemistry.comlibretexts.org

The general mechanism is as follows:

Alkoxide Formation: Pyridine-OH + Base → Pyridine-O⁻

Nucleophilic Attack: Pyridine-O⁻ + CH₃CH₂-X → Pyridine-O-CH₂CH₃ + X⁻ (where X = Halogen)

For the synthesis of this compound, a plausible precursor would be 2-amino-6-methylpyridin-5-ol. This precursor would be deprotonated to form the corresponding pyridinoxide anion, which then reacts with an ethyl halide to yield the final product. The reaction is broadly applicable and is a cornerstone of both laboratory and industrial ether synthesis. wikipedia.org

Achieving regioselectivity—the control of where the ethoxy group is introduced on the pyridine ring—is paramount. The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions (ortho and para to the ring nitrogen). stackexchange.comvaia.com This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the anionic intermediate (a Meisenheimer complex) through resonance. stackexchange.comvaia.com Attack at the 3-position does not allow for this stabilization. stackexchange.com

Therefore, if starting with a dihalopyridine derivative, a nucleophile like sodium ethoxide (NaOEt) would preferentially substitute a leaving group at the 2- or 4-position. rsc.org In the case of synthesizing this compound, the ethoxy group is at the 5-position. Direct ethoxylation of a precursor like 2-amino-5-halo-6-methylpyridine via an SNAr reaction with sodium ethoxide is a viable strategy. The existing amino and methyl groups on the ring will also influence the reactivity and regiochemical outcome of the substitution.

To overcome inherent regioselectivity or to direct the substitution to a less-favored position, chemists can employ several strategies:

Pyridine N-oxides : The N-oxide functional group can alter the electronic properties of the pyridine ring, making different positions susceptible to nucleophilic attack. rsc.orgnih.gov The reaction of pyridine N-oxides with certain reagents can lead to functionalization at the 2- or 4-positions. nih.gov

Blocking Groups : In some cases, a temporary "blocking group" can be installed at a more reactive position (e.g., C-4) to force a reaction to occur at the desired, less reactive site. chemrxiv.orgnih.govsigmaaldrich.com The blocking group is then removed in a subsequent step. This approach provides exquisite control over the placement of substituents. sigmaaldrich.com

Directed Ortho Metalation (DoM) : This strategy involves the use of a directing group that coordinates with an organometallic base (like lithium) to deprotonate a specific ortho position, which can then be quenched with an electrophile. While typically used for C-C bond formation, variations can be adapted for C-O bond formation.

A catalyst-free, regioselective etherification of pyridoxine (B80251) has been demonstrated, relying on the formation of an ortho-pyridinone methide intermediate followed by an oxa-Michael addition of an alcohol. nih.govnih.gov This highlights that specific substrate features can be exploited to achieve high regioselectivity under relatively mild conditions. nih.gov

Purification and Isolation Techniques for Aminopyridine Compounds

The purification of aminopyridine derivatives is a critical step to ensure the final product meets the required standards of purity for its intended application. The basicity of the amino group and the polar nature of the pyridine ring necessitate specific purification strategies.

Recrystallization is a common and effective method for purifying solid aminopyridine compounds. google.com This technique involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly. orgsyn.org As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. For aminopyridines, solvent systems like benzene/ligroin or ethanol/alkane mixtures have been used effectively. google.comorgsyn.org The process can be enhanced by using decolorizing agents like activated carbon to remove colored impurities. google.com

Chromatography offers a range of powerful techniques for separating and purifying aminopyridines, especially for complex mixtures or when high purity is required.

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile technique for the analysis and purification of aminopyridines. sielc.com Given that aminopyridines are hydrophilic basic compounds, methods like reversed-phase HPLC (often with an ion-pairing reagent) or HILIC (Hydrophilic Interaction Liquid Chromatography) can be used. sielc.comhelixchrom.com A newer approach utilizes hydrogen-bonding interactions with a specific stationary phase (SHARC) to separate isomers. sielc.com Mobile phases are often a combination of acetonitrile (B52724) and methanol (B129727) with additives like formic acid, which are compatible with mass spectrometry (MS) detection. sielc.comhelixchrom.com

Gas Chromatography (GC) : For volatile aminopyridine derivatives, GC can be used for analysis and, on a smaller scale, for purification. Analysis is often performed with a nitrogen-phosphorus detector (NPD) due to the nitrogen content of the analytes. osha.gov

Ion-Exchange Chromatography : This method is particularly well-suited for separating basic compounds like aminopyridines from non-basic impurities or other components in a reaction mixture. nih.gov Cation-exchange columns, such as those using a Dowex resin, can effectively retain the protonated aminopyridine, allowing neutral or anionic impurities to be washed away. The desired compound is then eluted by changing the pH or ionic strength of the buffer. nih.gov

Extraction is a fundamental technique used during the workup of a reaction. Liquid-liquid extraction can separate the aminopyridine product from inorganic salts and other impurities based on its solubility in a particular organic solvent and its acid-base properties. For instance, after a reaction, the product can be extracted into an organic solvent like ether. orgsyn.org The basicity of the amino group allows for purification by extraction with an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent. osha.gov

Below is a table summarizing the primary purification techniques for aminopyridine compounds.

| Purification Technique | Principle | Applicability for Aminopyridines | Key Considerations |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Excellent for solid, moderately pure compounds. google.comgoogle.com | Choice of solvent is critical; potential for product loss in the mother liquor. orgsyn.org |

| HPLC | Differential partitioning of components between a stationary phase and a mobile liquid phase. | High-resolution separation and purification; suitable for complex mixtures and isomer separation. sielc.comhelixchrom.com | Can be expensive and time-consuming for large-scale purification; method development is required. |

| Ion-Exchange Chromatography | Reversible binding of charged molecules to an oppositely charged solid support. | Highly effective for separating basic aminopyridines from neutral or acidic impurities. nih.gov | Elution requires careful control of pH and buffer concentration. |

| Extraction | Differential solubility of a compound in two immiscible liquid phases. | Essential for initial workup and separation from inorganic byproducts. orgsyn.orgosha.gov | Efficiency depends on the partition coefficient; can be labor-intensive and require large solvent volumes. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for assigning the chemical environments of the hydrogen and carbon atoms in 5-Ethoxy-6-methylpyridin-2-amine.

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the ethoxy and methyl substituents. The aromatic protons on the pyridine ring typically appear in the downfield region of the spectrum. The protons of the ethoxy group (-OCH₂CH₃) would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern for an ethyl group. The methyl group attached to the pyridine ring would appear as a singlet.

The ¹³C NMR spectrum provides information on the different carbon environments. libretexts.orgwisc.edu The carbon atoms of the pyridine ring would resonate in the aromatic region of the spectrum. The carbons of the ethoxy group would appear at distinct chemical shifts, with the carbon attached to the oxygen being more downfield. libretexts.org The methyl carbon would be observed in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on analogous structures. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine-H | 6.0 - 8.0 | Doublet, Doublet |

| -OCH₂CH₃ | 3.9 - 4.2 | Quartet |

| Pyridine-CH₃ | 2.2 - 2.5 | Singlet |

| -OCH₂CH₃ | 1.3 - 1.5 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on analogous structures. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine C-2 | 155 - 160 |

| Pyridine C-6 | 150 - 155 |

| Pyridine C-5 | 140 - 145 |

| Pyridine C-3 | 110 - 115 |

| Pyridine C-4 | 105 - 110 |

| -OCH₂CH₃ | 60 - 65 |

| Pyridine-CH₃ | 15 - 20 |

While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity and spatial relationships between atoms. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in the structural elucidation of this compound.

A COSY spectrum would reveal correlations between protons that are coupled to each other, confirming the connectivity within the ethoxy group and the coupling between adjacent protons on the pyridine ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom. researchgate.net This is particularly useful in complex regions of the spectrum where signal overlap may occur.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. bldpharm.comrsc.orgnih.gov It also provides information about the structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. researchgate.net This precision allows for the determination of the elemental formula of this compound (C₈H₁₂N₂O), as the measured mass can be matched to a unique combination of atoms. researchgate.netuni.lu This technique is essential for confirming the molecular formula and distinguishing between compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. bldpharm.comnih.gov This technique is ideal for assessing the purity of a this compound sample by separating it from any volatile impurities. The mass spectrum of the main component can then be obtained, providing confirmation of its identity. The fragmentation pattern observed in the mass spectrum can also offer structural clues, as the molecule breaks apart in a predictable manner upon ionization.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. wpmucdn.comchemicalbook.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific functional groups.

The N-H stretching vibrations of the primary amine (-NH₂) group are expected to appear as two distinct bands in the region of 3200-3500 cm⁻¹. wpmucdn.com The C-H stretching vibrations of the methyl and ethoxy groups will be observed in the 2850-3000 cm⁻¹ range. The C=N and C=C stretching vibrations of the pyridine ring will produce absorptions in the 1400-1600 cm⁻¹ region. The C-O stretching of the ethoxy group will give rise to a strong absorption band, typically around 1250-1050 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3200 - 3500 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=N, C=C Stretch (Pyridine) | 1400 - 1600 |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

The determination of a crystal structure for this compound would provide invaluable information. It would confirm the connectivity of the atoms, and provide precise bond lengths and angles, offering a definitive depiction of the molecule's geometry in the solid state. This experimental data is crucial for validating computational models and for understanding the compound's electronic and steric properties. At present, no such data is available in the public domain.

Analysis of Hydrogen Bonding Networks and Crystal Packing

Without a known crystal structure, any discussion of the hydrogen bonding networks and crystal packing of this compound remains speculative. The molecule possesses functional groups capable of forming hydrogen bonds: the primary amine group (-NH2) can act as a hydrogen bond donor, while the pyridinic nitrogen and the oxygen of the ethoxy group can act as hydrogen bond acceptors. The interplay of these groups would likely lead to the formation of specific intermolecular hydrogen bonding motifs, such as dimers or extended chains, which would dictate how the molecules arrange themselves in the crystal lattice. However, the specific nature of these interactions is unknown.

Conformational Analysis within the Crystal Lattice

The conformation of the ethoxy group relative to the pyridine ring is a key structural feature of this compound. X-ray crystallography would reveal the torsion angles that define the orientation of this group, which is influenced by the electronic effects of the pyridine ring and the steric hindrance from the adjacent methyl group. The planarity of the pyridine ring and the orientation of the amine group would also be precisely determined. This information is critical for understanding how the molecule presents itself for intermolecular interactions and is essential for structure-based design efforts, yet it remains undetermined in the absence of experimental crystallographic data.

Reactivity and Reaction Pathways of 5 Ethoxy 6 Methylpyridin 2 Amine

Reactions at the Amine Functionality

The primary amine group at the C2 position is a key site for a variety of chemical transformations, including reactions with electrophiles to form new carbon-nitrogen or heteroatom-nitrogen bonds.

The primary amine of 5-Ethoxy-6-methylpyridin-2-amine is readily susceptible to reaction with a range of electrophiles, leading to the formation of acylated, alkylated, and arylated products.

Acylation: This reaction typically involves treating the amine with acylating agents like acid chlorides or anhydrides in the presence of a base. The resulting N-acylated products are amides. This transformation is fundamental in medicinal chemistry for modifying the properties of a parent amine.

Alkylation: The introduction of alkyl groups onto the amine nitrogen can be achieved using alkyl halides. Such reactions can lead to mono- and di-alkylated products. For instance, substituted (6-methyl-2-pyridyl)methyllithium species, which are structurally related, have been shown to react with epoxides, demonstrating the potential for alkylation pathways. nih.gov

Arylation: The formation of a diarylamine can be accomplished through cross-coupling reactions, such as the Buchwald-Hartwig amination, which pairs the amine with an aryl halide in the presence of a palladium catalyst.

These reactions are pivotal for creating diverse libraries of compounds for various research applications, including pharmaceutical development. evitachem.com

The amine functionality serves as a versatile handle for the synthesis of complex amide and urea (B33335) derivatives, which are significant scaffolds in drug discovery.

Amide Derivatives: Amides are commonly synthesized by coupling the amine with carboxylic acids. ajchem-a.com A widely used method involves activating the carboxylic acid with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). ajchem-a.com This approach facilitates the formation of the amide bond under mild conditions. ajchem-a.com The amide functional group is a cornerstone in many biologically active molecules, including a large percentage of existing pharmaceuticals. nih.gov

Urea Derivatives: The synthesis of urea derivatives from this compound can be achieved through several established routes. The classical method involves the reaction of the amine with phosgene (B1210022) or its safer equivalents like triphosgene (B27547) or N,N'-Carbonyldiimidazole (CDI). nih.gov The reaction typically proceeds through an isocyanate intermediate which then reacts with a second amine. nih.gov Another practical method involves the reaction of the amine with a phenyl carbamate (B1207046) in a solvent like dimethyl sulfoxide. google.com

A summary of common reagents used for these transformations is presented in the table below.

| Derivative | Reagent Class | Specific Examples |

| Amides | Carboxylic Acids + Coupling Agents | R-COOH + DCC/DMAP |

| Amides | Acid Chlorides / Anhydrides | R-COCl, (RCO)₂O |

| Ureas | Phosgene or Equivalents | COCl₂, Triphosgene, CDI |

| Ureas | Isocyanates | R-NCO |

| Ureas | Carbamates | Phenyl carbamates |

Transamidation, the exchange of the amine portion of an amide with a different amine, represents an atom-economical alternative to traditional amide synthesis. nih.gov While direct transamidation is an equilibrium-driven process and can be challenging, it can be facilitated by catalysts. nih.gov Given its primary amine structure, this compound could potentially act as the incoming nucleophile in a transamidation reaction, displacing another amine from an existing amide. This reaction is particularly useful when the leaving amine is volatile, such as ammonia (B1221849), which shifts the equilibrium toward the product. nih.gov Catalytic systems, including both metal-based and organocatalysts like L-proline, have been developed to promote these transformations. nih.gov

Reactions on the Pyridine (B92270) Ring System

The electronic nature of the pyridine ring in this compound, which is influenced by the activating amino, ethoxy, and methyl substituents, dictates its susceptibility to substitution reactions.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. fiveable.me The rate and regioselectivity of this reaction are heavily influenced by the substituents on the ring. fiveable.memasterorganicchemistry.com In this compound, the ring is endowed with three electron-donating groups: the amine (-NH₂), the ethoxy (-OEt), and the methyl (-CH₃). All three are activating groups that increase the electron density of the pyridine ring, making it more nucleophilic and thus more reactive towards electrophiles than unsubstituted pyridine.

The directing effects of these substituents generally favor substitution at the ortho and para positions. For pyridine and its derivatives, EAS reactions like nitration are often challenging because the reaction conditions (e.g., strong acids) can lead to the protonation of the ring nitrogen, which strongly deactivates the ring towards electrophilic attack. rsc.org However, the strong activation provided by the -NH₂, -OEt, and -CH₃ groups in this compound would likely favor substitution at the C3 position, which is ortho to the amine and meta to the methyl and ethoxy groups. The C5 position is already substituted. Predicting the precise outcome would require experimental investigation, as steric hindrance and the specific reaction conditions play a crucial role. masterorganicchemistry.com

Nucleophilic aromatic substitution (SNAr) is a key reaction for substituted pyridines, especially those bearing a leaving group such as a halogen. youtube.com This reaction is facilitated by electron-withdrawing groups that stabilize the negatively charged intermediate (Meisenheimer complex). While the parent compound this compound is not primed for SNAr due to the lack of a suitable leaving group, its halogenated analogs are excellent substrates.

For instance, related compounds such as 2-Amino-5-bromo-6-methylpyridine and 2-Amino-5-chloro-6-methylpyridine are commercially available. sigmaaldrich.combldpharm.com In these analogs, the halogen at the C5 position can be displaced by a variety of nucleophiles. The reaction is an addition-elimination process where the nucleophile attacks the carbon bearing the halogen, and the aromaticity is subsequently restored by the expulsion of the halide ion. youtube.com This pathway is a common and powerful method for introducing new functional groups onto the pyridine scaffold. youtube.commdpi.com

The reactivity in SNAr reactions is influenced by the nature of the halogen, with reactivity generally following the order F > Cl > Br > I, due to the high electronegativity of fluorine stabilizing the intermediate. mdpi.com

Oxidation and Reduction Pathways

The oxidation and reduction of this compound target the primary reactive centers: the pyridine ring nitrogen, the exocyclic amino group, and the aromatic system itself. While specific documented examples for this exact compound are limited, its reactivity can be predicted based on the well-established chemistry of 2-aminopyridines and related heterocycles.

Oxidation: The pyridine ring nitrogen is susceptible to oxidation, typically yielding the corresponding N-oxide. This transformation is commonly achieved using oxidizing agents like hydrogen peroxide or peroxy acids. The resulting N-oxide is a valuable synthetic intermediate. For instance, pyridine N-oxides can serve as effective starting materials for the synthesis of N-substituted 2-aminopyridines through redox-neutral transformations. morressier.com The amino group itself can also be oxidized, though this can lead to a mixture of products and is often less synthetically useful unless specific reagents are employed.

Reduction: The pyridine ring of this compound can be reduced, although this generally requires forcing conditions due to the stability of the aromatic system. Catalytic hydrogenation using catalysts such as platinum, palladium, or rhodium at elevated pressures and temperatures would be expected to reduce the pyridine ring to the corresponding piperidine (B6355638) derivative. This process, known as dearomatization, converts the planar aromatic starting material into a saturated, three-dimensional structure. morressier.com

Transformations Involving the Ethoxy Group

The ethoxy group at the C5 position is a key modulator of the molecule's reactivity. As a strong electron-donating group, it influences the electron density of the pyridine ring, affecting substitution patterns. Beyond its electronic influence, the ether linkage itself is subject to specific chemical transformations.

Cleavage and Modification of the Ether Linkage

The most significant reaction of the ethoxy group is its cleavage under strongly acidic conditions. Ethers are generally stable, but the C-O bond can be broken by potent nucleophilic acids, most commonly hydroiodic acid (HI) and hydrobromic acid (HBr). nih.gov Hydrochloric acid (HCl) is typically not effective for this transformation. lookchem.com

The reaction proceeds via protonation of the ether oxygen, which creates a good leaving group (ethanol). A nucleophile (I⁻ or Br⁻) then attacks the ethyl group in a bimolecular nucleophilic substitution (SN2) reaction. The products of this reaction are the corresponding phenol (B47542) (in this case, 6-amino-2-methylpyridin-3-ol) and an ethyl halide. Aryl ether cleavage does not produce an aryl halide because the nucleophile cannot effectively attack the sp²-hybridized carbon of the aromatic ring.

| Reagent | Predicted Pyridine Product | Predicted Alkyl Product | Reaction Type |

|---|---|---|---|

| Hydrobromic Acid (HBr) | 6-Amino-2-methylpyridin-3-ol | Ethyl bromide | SN2 Cleavage |

| Hydroiodic Acid (HI) | 6-Amino-2-methylpyridin-3-ol | Ethyl iodide | SN2 Cleavage |

Regioselectivity and Stereoselectivity in Reactions

The arrangement of substituents on the pyridine ring of this compound creates a distinct electronic and steric environment that controls the regioselectivity and potential stereoselectivity of its reactions.

Regioselectivity: The outcome of substitution reactions is highly dependent on the nature of the attacking species (electrophile or nucleophile) and the directing effects of the existing groups. The C2-amino and C5-ethoxy groups are both electron-donating, activating the ring toward electrophilic aromatic substitution, primarily at the C3 position, which is ortho to the C2-amino group and meta to the C5-ethoxy group.

In nucleophilic aromatic substitution (SNAr) reactions, a leaving group on the ring is replaced. The synthesis of 2-aminopyridines often involves the reaction of a primary or secondary amine with a pyridine containing a good leaving group, such as a halide, at the C2 position. The position of the leaving group strictly dictates the regiochemistry of the amination. For instance, the reaction of various lithium amides with 2-fluoropyridine (B1216828) provides a mild and efficient route to the corresponding 2-aminopyridines with excellent regiocontrol.

| Amine Starting Material | Lithium Amide Reagent | 2-Aminopyridine (B139424) Product | Yield (%) |

|---|---|---|---|

| Di-n-propylamine | Lithium di-n-propylamide | 2-(Di-n-propylamino)pyridine | 85 |

| Pyrrolidine | Lithium pyrrolidide | 2-(Pyrrolidin-1-yl)pyridine | 89 |

| Indoline | Lithium indolinide | 1-(Pyridin-2-yl)indoline | 80 |

| n-Butylamine | Lithium n-butylamide | N-Butylpyridin-2-amine | 75 |

Stereoselectivity: While this compound is itself achiral, it can be a substrate in reactions that generate new stereocenters. The development of stereoselective methods in pyridine chemistry is an active area of research, particularly for creating chiral ligands and bioactive molecules. morressier.com

One strategy involves using chiral reagents or auxiliaries. For example, optically active aminopyridines can be synthesized by reacting halopyridines with enantiomerically pure lithium amides. The reaction of 2-fluoropyridine with the lithium amide derived from (R)-(+)-α-methylbenzylamine proceeds under mild conditions to yield the chiral aminopyridine product, demonstrating that stereocenters can be incorporated with high fidelity. Such reactions showcase the potential to transform prochiral pyridines into valuable, non-racemic products. Although not performed on this compound specifically, these methods illustrate the principles that would govern its stereoselective functionalization.

| Halopyridine | Chiral Amine | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 2-Fluoropyridine | (R)-(+)-α-Methylbenzylamine | 1. n-BuLi, THF 2. Add 2-fluoropyridine, rt, 2h | (R)-N-(1-Phenylethyl)pyridin-2-amine | 60 |

Computational and Theoretical Investigations of Aminopyridine Scaffolds

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful tool to probe the electronic nature of molecules. By calculating the electron density, we can derive a wealth of information about a molecule's stability, reactivity, and electronic properties. Such studies on substituted aminopyridines are crucial for understanding their chemical behavior.

Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these two orbitals (HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive. researchgate.net

Table 1: Hypothetical Frontier Orbital Energies for 5-Ethoxy-6-methylpyridin-2-amine

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.8 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

Note: These values are illustrative and based on typical ranges for similar organic molecules. Actual values would require specific quantum chemical calculations.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative potential, associated with electron-rich areas that are susceptible to electrophilic attack. Conversely, blue-colored regions represent positive potential, indicating electron-poor areas that are prone to nucleophilic attack.

For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the ethoxy group, making them potential sites for hydrogen bonding and electrophilic interaction. The amino group would also contribute to the electronic landscape of the molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes. For a flexible molecule like this compound, which has a rotatable ethoxy group, MD simulations can reveal the preferred spatial arrangements and the energy barriers between different conformations. Understanding the conformational landscape is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.

While specific MD simulation data for this compound is not available, such studies on similar molecules typically involve simulating the molecule in a solvent box to mimic physiological conditions and analyzing the trajectory to identify stable conformers.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in drug discovery for predicting the activity of new, unsynthesized molecules. For aminopyridine derivatives, QSAR studies have been employed to identify the key structural features that govern their activity as, for example, inhibitors of specific enzymes. nih.govresearchgate.net

A QSAR study on derivatives of this compound would involve synthesizing a library of related compounds, measuring their biological activity, and then developing a model based on various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). Such a model could then guide the design of more potent analogues.

Table 2: Example of Descriptors Used in QSAR Models for Aminopyridine Derivatives

| Descriptor Type | Example Descriptor | Relevance |

|---|---|---|

| Electronic | Dipole Moment | Describes the polarity of the molecule. |

| Steric | Molar Refractivity | Relates to the volume of the molecule and its polarizability. |

| Hydrophobic | LogP | Measures the lipophilicity of the molecule. |

Prediction of Spectroscopic Properties from First Principles

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions can be a powerful aid in the structural elucidation of newly synthesized compounds by comparing the calculated spectra with experimental data. For instance, theoretical calculations of vibrational frequencies have been used to complement experimental IR spectra of aminopyridine compounds. nih.gov

While a dedicated computational spectroscopic study for this compound is not publicly documented, the methodology would involve optimizing the molecular geometry and then performing the relevant calculations at a suitable level of theory.

Applications in Advanced Chemical Synthesis and Material Science

Scaffold for Supramolecular Assembly

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The functional groups on 5-Ethoxy-6-methylpyridin-2-amine make it an excellent candidate for constructing ordered solid-state architectures through crystal engineering.

Aminopyridines are well-known building blocks for the formation of molecular salts and co-crystals. The basicity of the pyridine (B92270) nitrogen and the amino group allows for proton transfer from a suitable acidic co-former to form a salt.

A pertinent example is the formation of an organic salt from the structurally similar compound 2-amino-5-methylpyridine (B29535). When reacted with succinic acid, it forms 2-amino-5-methylpyridinium hydrogen succinate (B1194679), a crystalline salt. researchgate.net In this structure, a proton is transferred from one of the carboxylic acid groups of succinic acid to the pyridine nitrogen of the 2-amino-5-methylpyridine molecule. researchgate.net This creates a pyridinium (B92312) cation and a hydrogen succinate anion, which then assemble into a regular crystalline lattice stabilized by strong charge-assisted hydrogen bonds. Given this precedent, this compound is expected to readily form salts with various carboxylic acids, a common strategy in crystal engineering to modify the physicochemical properties of molecular solids.

Hydrogen bonding is a primary tool in crystal engineering for directing the assembly of molecules into desired architectures. This compound possesses multiple functional groups capable of participating in hydrogen bonds.

Hydrogen Bond Donors: The primary amino (-NH₂) group has two protons that can act as strong hydrogen bond donors.

Hydrogen Bond Acceptors: The molecule has three potential hydrogen bond acceptor sites: the pyridine ring nitrogen, the oxygen atom of the ethoxy group, and the nitrogen atom of the amino group itself (acting as an acceptor from another molecule).

This combination of donors and acceptors can lead to a variety of predictable supramolecular patterns, or synthons. Based on the crystal structures of related aminopyridine compounds, robust intermolecular N-H···N hydrogen bonds are expected to be a dominant feature. For example, in the crystal structure of 6-Methylpyridin-3-amine, molecules are linked by N—H⋯N hydrogen bonds into extended chains. nih.gov In the salt 2-amino-5-methylpyridinium hydrogen succinate, extensive N-H···O interactions between the pyridinium cation and the succinate anion dictate the crystal packing. researchgate.net For this compound, one can anticipate the formation of both N-H···N (linking amino groups to pyridine nitrogens) and N-H···O (linking amino groups to ethoxy oxygens) interactions, potentially forming one-dimensional chains or two-dimensional sheets.

| Donor Group | Acceptor Group | Potential Supramolecular Synthon |

|---|---|---|

| Amino (-NH₂) | Pyridine Nitrogen | N-H···N |

| Amino (-NH₂) | Ethoxy Oxygen | N-H···O |

| Amino (-NH₂) | Amino Nitrogen | N-H···N |

Development of Functional Materials (e.g., Optoelectronic, Polymeric)

The incorporation of tailored organic molecules into materials can impart specific functions. The electronic and structural properties of this compound suggest its potential use in functional materials.

Specifically, in the field of optoelectronics, materials with nonlinear optical (NLO) properties are of great interest for applications in telecommunications and optical computing. The formation of non-centrosymmetric crystal structures is a key requirement for second-order NLO activity. As demonstrated by the related compound 2-amino-5-methylpyridinium hydrogen succinate, the salt formation of an aminopyridine with a suitable co-former can lead to such a non-centrosymmetric space group (P2₁2₁2₁). researchgate.net This particular crystal was found to have an NLO efficiency two times greater than that of potassium dihydrogen phosphate (B84403) (KDP), a benchmark NLO material. researchgate.net This finding strongly suggests that crystalline salts derived from this compound could be promising candidates for new NLO materials, provided that a non-centrosymmetric packing can be achieved through judicious selection of the acidic co-former. The inherent charge transfer characteristics of the protonated aminopyridine structure contribute to this property.

While the molecule could theoretically be incorporated into polymers, for example by converting the amine to a reactive group like an isocyanate or by using it as a monomer in condensation polymerization, no specific examples of its use in polymeric materials were identified in the surveyed literature.

Biological and Pharmacological Research Endeavors

Investigation as a Lead Compound for Drug Discovery

A lead compound is a chemical starting point for the creation of new drugs. 5-Ethoxy-6-methylpyridin-2-amine has been identified as a molecule with potential in this area. Its unique chemical structure, particularly the arrangement of its electrons, sets it apart from similar compounds and influences how it interacts with biological targets. The pyridine (B92270) ring, a core component of this compound, is a common feature in many drugs, and its derivatives are actively being explored for various therapeutic uses. Researchers are particularly interested in how modifications to the 2-aminopyridine (B139424) structure can lead to potent and selective inhibitors for various enzymes, highlighting the role of this chemical family as a valuable scaffold in the development of new medicines. acs.orgresearchgate.netescholarship.org

Modulatory Effects on Molecular Targets and Signaling Pathways

The biological effects of a compound are determined by how it interacts with molecules in the body, such as enzymes and receptors. Research into this compound and its relatives has focused on understanding these interactions to uncover their therapeutic potential.

Enzymes are crucial for many biological processes, and inhibiting their activity can be an effective way to treat diseases. Derivatives of this compound have been studied as inhibitors of several key enzymes.

Receptor Tyrosine Kinases (RTKs): While direct studies on this compound are limited, related pyridine derivatives are known to be of interest in the inhibition of kinases, which are critical in cancer signaling pathways.

Nitric Oxide Synthase (NOS): Overproduction of nitric oxide by neuronal nitric oxide synthase (nNOS) is linked to neurodegenerative diseases. nih.gov Derivatives of 2-aminopyridine have been developed as potent and selective inhibitors of nNOS. researchgate.netnih.gov For instance, replacing certain chemical groups in the lead compounds with ethers has been shown to maintain potency and selectivity. nih.gov Specifically, 2-amino-4-methylpyridine (B118599) and its 6-substituted alkyl analogs have demonstrated good potency as non-selective NOS inhibitors, with some analogs showing improved selectivity. researchgate.netnih.gov

5-Lipoxygenase (5-LOX): This enzyme is involved in the inflammatory process through the production of leukotrienes. nih.govnih.gov While direct inhibition by this compound has not been detailed, the development of 5-LOX inhibitors is a significant area of anti-inflammatory drug research. researchgate.netbiorxiv.org The search for novel 5-LOX inhibitors includes various chemical scaffolds, indicating a broad interest in targeting this enzyme. researchgate.netmdpi.com

PI3Kα (Phosphatidylinositol-3-kinase alpha): The PI3K pathway is often overactive in various cancers, making it a key target for anticancer drugs. nih.gov A series of imidazo[1,2-a]pyridine (B132010) derivatives, which share the pyridine core, have been designed and screened for their ability to inhibit PI3Kα, with some compounds showing potent activity. nih.gov Additionally, certain 6-amino-5-cyano-2-thiopyrimidine derivatives have been investigated as potential PI3K inhibitors. nih.gov

Table 1: Enzyme Inhibition by 2-Aminopyridine Derivatives

| Enzyme Target | Derivative Class | Key Findings | Citations |

|---|---|---|---|

| Nitric Oxide Synthase (NOS) | 2-aminopyridine analogues | Potent and isoform-selective inhibition of nNOS. | researchgate.netnih.gov |

| Nitric Oxide Synthase (NOS) | 2-amino-4-methylpyridine analogues | Good potency as non-selective NOS inhibitors; 6-substituted analogs show improved potency and selectivity. | researchgate.netnih.gov |

| PI3Kα | Imidazo[1,2-a]pyridine derivatives | Identification of potent nanomolar inhibitors of PI3Kα. | nih.gov |

| PI3K | 6-amino-5-cyano-2-thiopyrimidine derivatives | Showed potential as anticancer agents by targeting the PI3K pathway. | nih.gov |

The interaction of compounds with cellular receptors is a fundamental aspect of pharmacology. The P2Y6 receptor, a target for treating inflammatory conditions, has been successfully targeted by antagonists with a quinoline-pyrazole scaffold, demonstrating the potential of nitrogen-containing heterocyclic compounds in receptor-targeted drug discovery. nih.gov While specific studies on the interaction of this compound with receptors are not widely documented, the broader class of pyridine-containing molecules is of significant interest in this field.

Exploration of Potential Therapeutic Activities (Based on Related Derivatives)

The therapeutic potential of this compound is often inferred from the activities of its structurally related derivatives. These studies provide a basis for the future development of this compound and its analogs as treatments for various diseases.

Inflammation is a key factor in many chronic diseases. Derivatives of 2-aminopyridine have shown promise as anti-inflammatory agents. For example, 2-[(Phenylthio)methyl]pyridine derivatives have been found to inhibit the reverse passive Arthus reaction in rats, a model of immune-complex-mediated inflammation. nih.gov Furthermore, novel dexketoprofen (B22426) amide derivatives have demonstrated significant in vivo anti-inflammatory activity in a carrageenan-induced paw edema model. mdpi.com The synthesis of new 5-ethoxy-2-mercapto benzimidazole (B57391) derivatives has also yielded compounds with anti-inflammatory properties. researchgate.net

The fight against cancer is a major driver of drug discovery. Several derivatives of the core structure of this compound have been investigated for their anticancer properties.

A series of novel 6-amino-5-cyano-2-thiopyrimidine derivatives were synthesized and evaluated for their in vitro anticancer activity against 60 human tumor cell lines, with one compound showing a broad spectrum of activity, particularly against leukemia. nih.gov

Derivatives of 5-ethoxy-2'-deoxyuridine (B1241451) have been shown to enhance the antitumor activity of the chemotherapy drug 5-fluorouracil, especially when combined with interferon. nih.gov

The discovery of potent cyclin-dependent kinase 4/6 (CDK4/6) inhibitors based on a 5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine (B1386181) scaffold highlights the potential of pyridine-containing structures in cancer treatment. nih.gov

Table 2: Investigated Therapeutic Activities of Related Derivatives

| Therapeutic Area | Derivative Class | Investigated Activity | Citations |

|---|---|---|---|

| Anti-inflammatory | 2-[(Phenylthio)methyl]pyridine derivatives | Inhibition of immune-complex-mediated inflammation. | nih.gov |

| Anti-inflammatory | Dexketoprofen amide derivatives | In vivo anti-inflammatory effects in acute inflammation models. | mdpi.com |

| Anti-inflammatory | 5-ethoxy-2-mercapto benzimidazole derivatives | Anti-inflammatory activity in rat paw edema model. | researchgate.net |

| Anticancer | 6-amino-5-cyano-2-thiopyrimidine derivatives | Broad spectrum in vitro anticancer activity, with high selectivity towards leukemia. | nih.gov |

| Anticancer | 5-ethoxy-2'-deoxyuridine derivatives | Potentiation of the antitumor effect of 5-fluorouracil. | nih.gov |

| Anticancer | 5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine derivatives | Highly potent inhibition of CDK4/6 for cancer treatment. | nih.gov |

Antimicrobial Properties (Antibacterial, Antiviral, Antifungal)

The 2-aminopyridine scaffold, central to this compound, is a "privileged nucleus" in medicinal chemistry, known for conferring therapeutic properties, including antimicrobial and antiviral activities. nih.gov Research into derivatives has shown that this structural motif is a promising starting point for the development of new agents against a range of pathogens. nih.govmdpi.com

Antibacterial Activity Derivatives of 2-aminopyridine have demonstrated notable antibacterial efficacy. For instance, a library of 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles, when functionalized with a pyridoxine (B80251) moiety and converted to methylpyridinium salts, showed significant antibacterial activity. researchgate.net Several of these compounds exhibited minimum inhibitory concentrations (MICs) in the range of 0.5–4 µg/mL against Gram-positive bacterial strains. researchgate.net Similarly, quinoxaline-based compounds featuring a C-2 amine substitution have shown good to moderate activity against S. aureus and B. subtilis, with MICs as low as 4 and 8 μg/mL, respectively. nih.gov Mechanistic studies suggest that some of these compounds exert their antibacterial effect by compromising the integrity of the bacterial cell membrane, leading to the leakage of intracellular components and cell death. nih.govmdpi.com The synthesis of copper (II) complexes with 2-amino-6-methylpyridine (B158447) has also been explored to enhance antibacterial properties. researchgate.net

Antimicrobial peptides (AMPs) modified with amino acids have also shown the importance of the amino group in activity. mdpi.com Studies on N-oxazolyl- and N-thiazolylcarboxamides of pyridinecarboxylic acids revealed that oxazole-containing compounds had high activity against mycobacteria, including multidrug-resistant strains of Mycobacterium tuberculosis. mdpi.com

Antifungal and Antiviral Activity The pyridine nucleus is a component of compounds investigated for antifungal and antiviral properties. nih.gov Studies on amiloride (B1667095) analogs, for example, identified derivatives with a 16-fold increase in activity against Cryptococcus neoformans. nih.gov These compounds also showed broad-spectrum activity against other fungal pathogens, including multidrug-resistant clinical isolates. nih.gov While direct antiviral studies on this compound are not prominent, the general importance of the pyridine scaffold in the search for new antiviral agents, particularly in the context of global health threats, is well-established. nih.gov

| Compound Class | Target Organism | Key Findings | Reference |

|---|---|---|---|

| 2-Amino-6-sulfanylpyridine-dicarbonitriles | Gram-positive bacteria | Expressed antibacterial activity with MICs in the range of 0.5–4 µg/mL. | researchgate.net |

| Quinoxaline-based C-2 amine analogues | S. aureus, B. subtilis | Showed good to moderate antibacterial activity (MICs 4–16 μg/mL). | nih.gov |

| 6-substituted HMA and amiloride analogs | Cryptococcus neoformans | Up to a 16-fold increase in antifungal activity was identified. | nih.gov |

| N-oxazolylcarboxamides of pyridinecarboxylic acids | Mycobacterium tuberculosis | Demonstrated high activity, including against multidrug-resistant strains. | mdpi.com |

Neuropharmacological Applications (e.g., PET Imaging Agents, nNOS Inhibitors)

The 2-aminopyridine framework is a cornerstone in the development of agents targeting the central nervous system, particularly for neurodegenerative diseases.

PET Imaging Agents Derivatives of the core structure of this compound have been developed as positron emission tomography (PET) imaging agents for detecting pathological protein aggregates in the brain. For example, a series of N-fluoroalkyl-8-(6-methoxy-2-methylpyridin-3-yl)pyrazolo[1,5-a] nih.govnih.govnih.govtriazin-4-amines were evaluated as potential PET tracers for the corticotropin-releasing factor 1 (CRF1) receptor. nih.gov Similarly, a derivative named [18F]FPYBF-2 was developed as a PET imaging agent for amyloid-β plaques, which are a hallmark of Alzheimer's disease. nih.gov More recently, N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives have been synthesized for imaging α-synuclein aggregates in Parkinson's disease. mdpi.com PET studies in non-human primates confirmed that these tracers could penetrate the blood-brain barrier and showed favorable washout pharmacokinetics. mdpi.com

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors Overproduction of nitric oxide by neuronal nitric oxide synthase (nNOS) is implicated in several neurodegenerative conditions, including Parkinson's disease and neuronal damage from stroke. nih.gov The 2-aminopyridine scaffold has been critical in designing potent and selective nNOS inhibitors. nih.govescholarship.orgnih.gov Researchers have demonstrated that the 2-aminopyridine group is crucial for anchoring the inhibitors to key glutamate (B1630785) residues in the active site of nNOS. escholarship.orgnih.gov A series of inhibitors based on this scaffold exhibited excellent potency for both rat and human nNOS, with high selectivity over other NOS isoforms (eNOS and iNOS). nih.gov For example, one promising inhibitor showed a 1075-fold selectivity for human nNOS over human eNOS, which is critical for avoiding cardiovascular side effects like hypertension. nih.govnih.gov

| Application | Compound/Derivative Class | Target | Key Findings | Reference |

|---|---|---|---|---|

| PET Imaging | N-(6-methoxypyridin-3-yl)quinoline-2-amine | α-Synuclein aggregates | High affinity and selectivity; blood-brain barrier penetration confirmed. | mdpi.com |

| PET Imaging | [18F]FPYBF-2 | Amyloid-β plaques | Developed as a potential imaging agent for Alzheimer's disease. | nih.gov |

| nNOS Inhibition | 2-Aminopyridine-based inhibitors | Neuronal Nitric Oxide Synthase (nNOS) | Potent inhibition (Ki ~19 nM) and high selectivity (>1000-fold over eNOS). | nih.gov |

| nNOS Inhibition | Ether and amide analogues of 2-aminopyridine inhibitors | Neuronal Nitric Oxide Synthase (nNOS) | Ether analogue retained potency and selectivity with increased potential to cross the blood-brain barrier. | nih.gov |

Analgesic Activity

The inhibition of nitric oxide synthase has been linked to analgesic effects. Research has shown that 2-amino-4-methylpyridine, a related compound, acts as a novel NO synthase inhibitor with demonstrated analgesic activity. nih.gov Further studies into derivatives have explored new classes of compounds with dual-action mechanisms. For instance, purine-2,6-dione (B11924001) derivatives that act as both TRPA1 antagonists and PDE4/7 inhibitors have shown significant analgesic and anti-inflammatory activities in animal models of neuropathic and inflammatory pain. nih.gov Similarly, derivatives of 5-acetamido-2-hydroxy benzoic acid have been evaluated for their analgesic properties, aiming to improve upon existing therapies. mdpi.com

Structure-Activity Relationship (SAR) Studies of Derivatives

Impact of Substituent Modifications on Biological Activity

Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of the 2-aminopyridine scaffold.

For nNOS Inhibition : The 2-aminopyridine ring is considered essential for interacting with key glutamate residues at the enzyme's active site. escholarship.org Modifications at other positions have profound effects. For instance, replacing a secondary amine in a side chain with a neutral ether linkage was found to be a beneficial modification that retained potency and selectivity while potentially increasing bioavailability. nih.gov Conversely, placing an ether or an amide group further down the chain resulted in a significant loss of potency. nih.gov Incorporating fluorine atoms into the inhibitor's backbone was shown to significantly increase blood-brain barrier permeability without compromising potency. escholarship.orgnih.gov

For Antimicrobial Activity : In antifungal amiloride analogs, hydrophobic substitutions on the 5-amino group led to improved activity. nih.gov For antibacterial quinoline-derived compounds, an increase in hydrophilicity is generally believed to enhance their action. nih.gov SAR analysis of pyridine derivatives has also indicated that the number and position of methoxy (B1213986) (O-CH3) groups, as well as the introduction of amino (NH2), hydroxyl (OH), and halogen groups, significantly affect biological activity. nih.gov

For Receptor Agonism : In a series of 5-HT1A receptor agonists, the combination of a 5-methyl and a 6-methylamino substituent on the pyridine ring synergistically enhanced their agonist properties. nih.gov

Conformational Requirements for Target Binding

The spatial arrangement of functional groups is critical for effective binding to biological targets. For nNOS inhibitors, reducing the number of rotatable bonds in the molecular structure is an important strategy for improving both oral bioavailability and permeability across the blood-brain barrier. escholarship.org In the development of 5-HT1A receptor agonists, the conformation of the pharmacophore was a key consideration, leading to the synthesis of a series of derivatives to probe the optimal spatial orientation for agonistic activity. nih.gov For dopamine (B1211576) D2/D3 receptor ligands, the introduction of additional heterocyclic rings to mimic catechol hydroxyl groups was explored to enhance selectivity and affinity, highlighting the importance of specific three-dimensional interactions with the receptor binding pocket. nih.gov

Biochemical Research Applications (e.g., Enzyme Inhibition and Receptor Binding Studies)

The 2-aminopyridine scaffold is a valuable tool in biochemical research, primarily in studies of enzyme inhibition and receptor binding.

Enzyme Inhibition: The most prominent example is the extensive research into nNOS inhibitors. nih.govescholarship.orgnih.gov These studies involve detailed kinetic analysis to determine inhibition constants (Ki) and selectivity profiles against different NOS isoforms. nih.gov X-ray co-crystal structures of inhibitors bound to NOS enzymes have provided atomic-level insights into the molecular interactions that govern potency and selectivity, guiding further drug design. nih.gov These derivatives are used as chemical probes to study the physiological and pathological roles of NO in the nervous system. nih.govnih.gov

Receptor Binding Studies: Derivatives of the 2-aminopyridine scaffold have been synthesized and evaluated for their binding affinity to various receptors. Radioligand binding assays are commonly used to measure the affinity (Ki) of new compounds for their intended targets, such as dopamine D2/D3 receptors and serotonin (B10506) 5-HT1A receptors. nih.govnih.gov For example, derivatives of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-amino were synthesized to explore the effects of modifying the agonist binding moiety on affinity and selectivity for dopamine D3 versus D2 receptors. nih.gov These studies are essential for identifying lead compounds for conditions like Parkinson's disease and depression. nih.govnih.gov Furthermore, some 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile derivatives have been identified as adenosine (B11128) receptor antagonists. researchgate.net

Advanced Analytical Methodologies in Research

Chromatographic Methods for Purity Evaluation and Degradation Product Analysis

Chromatographic techniques are indispensable for separating 5-Ethoxy-6-methylpyridin-2-amine from related substances, including starting materials, intermediates, by-products, and degradation products. This separation is crucial for accurate purity assessment and for stability studies.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity evaluation of pyridine (B92270) derivatives. A validated reverse-phase HPLC (RP-HPLC) method can be developed for the determination and purity assessment of this compound. While specific methods for this exact compound are not extensively published, methodologies for structurally similar compounds, such as N-substituted pyrrolo[3,4-c]pyridine-1,3(2H)-diones, offer a blueprint. ptfarm.pl

A typical HPLC method would involve an octadecyl silane (B1218182) (C18) column with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer, such as a phosphate (B84403) buffer, at a specific pH. ptfarm.pl The separation is based on the differential partitioning of the compound and its impurities between the stationary phase and the mobile phase. Detection is commonly achieved using a UV detector at a wavelength where the compound exhibits maximum absorbance. ptfarm.pl For related compounds, a wavelength of 239 nm has been utilized. ptfarm.pl

The validation of the HPLC method is critical and would include parameters such as selectivity, precision, accuracy, linearity, limit of detection (LOD), and limit of quantification (LOQ). ptfarm.pl For instance, the linearity of the method is established by analyzing a series of standard solutions of known concentrations and constructing a calibration curve. A correlation coefficient close to 0.999 would indicate a strong linear relationship between the detector response and the concentration. ptfarm.pl

Table 1: Representative HPLC Method Parameters for Analysis of a Pyridine Derivative

| Parameter | Condition |

| Column | LiChrosorb® 100 RP-18 (5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 2.0) |

| Detection | UV at 239 nm |

| Internal Standard | Phenacetin |

This table represents typical conditions for a related compound and would be optimized for this compound. ptfarm.pl

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and rapid method often used for monitoring the progress of chemical reactions during the synthesis of this compound and for preliminary purity checks. rsc.org In the synthesis of related N-aryl-2-amino-N-heterocycles, TLC is routinely used to monitor the reaction's completion. rsc.org

For the analysis, a small amount of the sample is spotted onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. rsc.org The plate is then placed in a sealed chamber containing a solvent system (mobile phase). As the solvent moves up the plate by capillary action, the components of the sample are separated based on their differential affinity for the stationary phase and the mobile phase.

The separated spots are visualized under UV light or by using a developing agent such as iodine vapor or a ninhydrin (B49086) solution. rsc.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification purposes. While primarily qualitative, semi-quantitative analysis can be performed by comparing the size and intensity of the spots to those of known standards.

Spectrophotometric Analysis (e.g., UV/VIS) for Quantitative Determination

UV-Visible (UV/VIS) spectrophotometry is a straightforward and robust technique for the quantitative determination of this compound, particularly in bulk drug substances and simple formulations. The method is based on the principle that the compound absorbs light in the UV-VIS region of the electromagnetic spectrum. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

To perform a quantitative analysis, a solution of the compound is prepared in a suitable solvent, and its absorbance is measured at the wavelength of maximum absorption (λmax). The λmax is determined by scanning the UV-VIS spectrum of the compound. For related aminopyridine structures, absorption bands corresponding to π→π* and n→π* electronic transitions are observed. researchgate.net A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. This method is often used in conjunction with chemical derivatization techniques to enhance sensitivity and specificity. researchgate.net

Radiochemical Synthesis and Evaluation (for Imaging Applications)

The synthesis of radiolabeled analogs of bioactive molecules is a critical step in the development of probes for in-vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). While specific studies on the radiochemical synthesis of this compound are not prevalent, the general principles can be applied.

The process would involve the synthesis of a precursor molecule that can be readily labeled with a radionuclide, such as Carbon-11 (¹¹C), Fluorine-18 (¹⁸F), or Iodine-123 (¹²³I). For instance, a desmethyl or a halogenated precursor could be synthesized. The radiolabeling reaction is then carried out in a "hot cell" using a small amount of the high-activity radionuclide. The reaction conditions, including solvent, temperature, and reaction time, are optimized to achieve high radiochemical yield and purity.

Following the synthesis, the radiolabeled compound must be rapidly purified, typically using HPLC, to remove any unreacted radionuclide and chemical impurities. The final product's radiochemical purity, molar activity, and identity are confirmed using analytical techniques such as radio-TLC and radio-HPLC, where the eluent is passed through a radiation detector in series with a UV detector.

The evaluation of the radiolabeled this compound for imaging applications would involve in-vitro and in-vivo studies. In-vitro autoradiography on tissue sections can determine the specific binding of the radiotracer to its target. In-vivo PET or SPECT imaging in animal models would then be used to assess its biodistribution, pharmacokinetics, and ability to visualize the target of interest in a living organism.

Future Research Directions and Translational Potential

Design and Synthesis of Novel 5-Ethoxy-6-methylpyridin-2-amine Analogs with Enhanced Biological Profiles

The development of novel analogs of this compound with superior biological activities is a promising area of research. Drawing inspiration from established principles in medicinal chemistry, several strategies can be employed to rationally design and synthesize new derivatives. The core pyridine (B92270) ring is a common motif in a multitude of biologically active compounds, and its functionalization can lead to agents with a wide range of therapeutic properties, including antibacterial and anticancer activities. nih.govnih.gov

Future design strategies for analogs of this compound could involve:

Modification of the Ethoxy Group: Altering the length and branching of the alkoxy chain or replacing it with other electron-donating or -withdrawing groups could modulate the compound's lipophilicity, metabolic stability, and target-binding affinity.

Substitution on the Pyridine Ring: Introduction of various substituents at the unoccupied positions of the pyridine ring can influence the electronic and steric properties of the molecule, potentially enhancing its biological efficacy.

Derivatization of the Amino Group: The primary amine at the 2-position is a key functional group that can be readily modified to form amides, sulfonamides, or other derivatives, which may lead to improved pharmacological profiles.

The synthesis of these novel analogs would likely employ modern synthetic methodologies. Multicomponent reactions, which allow for the efficient construction of complex molecules in a single step, are particularly attractive for creating libraries of diverse analogs for biological screening. nih.gov For instance, one-pot reactions using enaminones as key precursors have proven effective for the synthesis of various substituted 2-aminopyridines under solvent-free conditions. nih.govresearchgate.net

Comprehensive Mechanistic Studies of Biological Activities